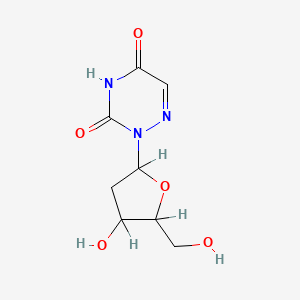

2'-Deoxy-6-azauridine

Vue d'ensemble

Description

2’-Deoxy-6-azauridine is a nucleoside analog that has garnered significant interest due to its potential therapeutic applications. This compound is structurally similar to uridine but contains modifications that enhance its biological activity. It has been studied for its antiviral, antibacterial, and anticancer properties, making it a versatile compound in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-6-azauridine typically involves the modification of uridine. One common method includes the introduction of a 6-aza group into the uridine structure. This can be achieved through a series of chemical reactions, including nucleophilic substitution and deprotection steps. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of 2’-Deoxy-6-azauridine may involve more scalable and cost-effective methods. These methods often utilize automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography can enhance the efficiency of production .

Analyse Des Réactions Chimiques

Types of Reactions: 2’-Deoxy-6-azauridine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents under controlled temperature and pH conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or halogenated analogs .

Applications De Recherche Scientifique

Antiviral Activity

2'-Deoxy-6-azauridine has demonstrated considerable antiviral properties, particularly against RNA viruses. It disrupts viral replication by interfering with RNA synthesis, thus inhibiting the growth of viruses such as:

- Sosuga virus : In studies, treatment with this compound reduced viral protein production in infected cells, showcasing its potential as an antiviral agent .

Antibacterial Properties

The compound exhibits significant antibacterial activity against drug-resistant strains. Notable findings include:

- Pseudomonas aeruginosa : A derivative of this compound showed a minimum inhibitory concentration (MIC) of 0.03 mM against this resistant pathogen .

Anticancer Applications

Research indicates that this compound can induce cell death in cancer cells through mechanisms such as:

- Autophagy-mediated cell death : Studies have shown that treatment leads to autophagic flux activation in various cancer cell lines . The compound's cytotoxic effects are linked to p53 activation and AMPK signaling pathways.

Case Studies

- Antiviral Efficacy Against Sosuga Virus : In a controlled study, Huh7 cells treated with this compound showed reduced viral replication rates compared to untreated controls, highlighting its potential as a therapeutic option for viral infections .

- Bacterial Resistance Studies : Research on derivatives of this compound revealed effective suppression of resistant bacterial strains like Staphylococcus aureus and Mycobacterium smegmatis, indicating its role in combating antibiotic resistance .

- Cancer Cell Line Studies : A study demonstrated that treatment with this compound led to significant cytotoxicity across various human cancer cell lines, correlating autophagy activation with enhanced cell death rates .

Mécanisme D'action

The mechanism of action of 2’-Deoxy-6-azauridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It targets enzymes involved in nucleic acid synthesis, such as thymidylate synthase and thymidylate kinase. By inhibiting these enzymes, 2’-Deoxy-6-azauridine disrupts DNA and RNA synthesis, leading to cell death in rapidly dividing cells, such as cancer cells and pathogens .

Comparaison Avec Des Composés Similaires

- 6-Azacytidine

- 5-Azacytidine

- 2’-Deoxy-5-azacytidine (decitabine)

Comparison: 2’-Deoxy-6-azauridine is unique due to its specific modifications at the 6-aza position and the 2’-deoxy sugar moiety. These modifications enhance its stability and biological activity compared to similar compounds. For instance, while 6-azacytidine and 5-azacytidine are also nucleoside analogs with anticancer properties, 2’-Deoxy-6-azauridine has shown superior activity against certain drug-resistant bacterial strains .

Activité Biologique

2'-Deoxy-6-azauridine is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article delves into the compound's mechanisms of action, efficacy against various pathogens, and implications for therapeutic applications.

This compound is structurally related to uridine but incorporates an azine group at the 6-position. This modification alters its interaction with nucleic acid synthesis pathways, making it a potent inhibitor of viral replication and bacterial growth. The compound acts primarily by interfering with RNA synthesis, which is crucial for viral replication and cellular processes in bacteria.

Antiviral Activity

Research has demonstrated that this compound exhibits significant antiviral properties against several RNA viruses. Notably, it has shown effectiveness against:

- Flaviviruses : Including Dengue, Zika, Yellow Fever, and West Nile viruses. Studies indicate that it inhibits the RNA-dependent RNA polymerase, a key enzyme in viral replication .

- Herpes Simplex Virus : The compound has been evaluated for its ability to inhibit the replication of herpes viruses, showing promise as an antiviral agent .

Case Study: Efficacy Against Flaviviruses

A study conducted on the antiviral activity of this compound against flaviviruses revealed:

| Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Dengue Virus | 0.5 | Inhibition of RNA-dependent polymerase |

| Zika Virus | 0.7 | Inhibition of viral replication |

| Yellow Fever Virus | 0.3 | Inhibition of RNA synthesis |

This data highlights the compound's potential as a therapeutic agent in treating infections caused by these viruses.

Antibacterial Activity

In addition to its antiviral properties, this compound has demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria. Recent studies have reported:

- Mycobacterium smegmatis : Minimum inhibitory concentration (MIC) values ranged from 0.2 to 0.8 mM .

- Staphylococcus aureus : MIC values between 0.03 and 0.9 mM were observed.

- Pseudomonas aeruginosa : A notable MIC of 0.03 mM was recorded, indicating strong efficacy against this notoriously resistant pathogen .

Table: Antibacterial Efficacy

| Bacterial Strain | MIC (mM) |

|---|---|

| Mycobacterium smegmatis | 0.2 - 0.8 |

| Staphylococcus aureus | 0.03 - 0.9 |

| Pseudomonas aeruginosa | 0.03 |

Research Findings

Recent research has focused on modifying the structure of this compound to enhance its biological activity. For instance, the introduction of thio derivatives has shown improved antibacterial properties compared to the parent compound . Molecular docking studies suggest that these derivatives can effectively bind to target enzymes like thymidylate synthase in Mycobacterium tuberculosis, providing a pathway for further drug development.

Propriétés

IUPAC Name |

2-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O5/c12-3-5-4(13)1-7(16-5)11-8(15)10-6(14)2-9-11/h2,4-5,7,12-13H,1,3H2,(H,10,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYXMIBUOJQPHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C(=O)NC(=O)C=N2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942676 | |

| Record name | 2-(2-Deoxypentofuranosyl)-5-hydroxy-1,2,4-triazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20500-29-2 | |

| Record name | 6-Azauridine deoxyribonucleoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020500292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxy-6-azauridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Deoxypentofuranosyl)-5-hydroxy-1,2,4-triazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.